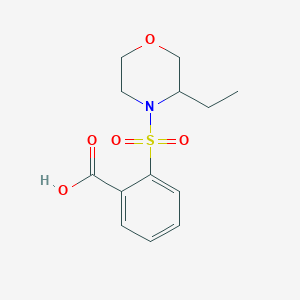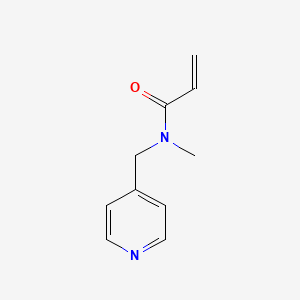
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide, commonly known as DT-13, is a small molecule compound that has gained attention in recent years due to its potential in various scientific research applications. DT-13 is a synthetic compound that belongs to the class of thiazolidinediones and contains a thiazolidine ring structure. It has been found to exhibit various biological and biochemical activities, making it a promising candidate for further research.
作用机制
DT-13 has been found to act on various targets in cells, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the nuclear factor kappa B (NF-κB) pathway. It has been shown to activate PPARγ, which plays a role in regulating glucose and lipid metabolism, as well as inflammation. DT-13 has also been found to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune responses.
Biochemical and Physiological Effects
DT-13 has been found to exhibit various biochemical and physiological effects, including the regulation of glucose and lipid metabolism, as well as inflammation. It has been shown to increase insulin sensitivity and improve glucose tolerance in animal models of diabetes. In addition, DT-13 has been found to reduce lipid accumulation in the liver and improve lipid metabolism.
实验室实验的优点和局限性
DT-13 has several advantages for use in lab experiments. It is a small molecule compound that can easily penetrate cell membranes, making it suitable for in vitro studies. In addition, its synthetic nature allows for the production of large quantities of the compound for use in experiments. However, one limitation of DT-13 is its potential toxicity, which must be carefully monitored in experiments.
未来方向
There are several potential future directions for research on DT-13. One area of interest is its potential as a therapeutic agent for the treatment of diabetes and metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of DT-13 and its potential targets in cells. Another area of interest is the potential use of DT-13 in combination with other drugs for the treatment of cancer and other diseases.
合成方法
DT-13 can be synthesized using a multi-step process that involves the reaction of 2-hydroxy-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-4,5-dimethylthiazole to form the thiazolidinedione ring structure. The final product is obtained by reacting the thiazolidinedione intermediate with hydroxylamine hydrochloride.
科学研究应用
DT-13 has been found to exhibit various biological and biochemical activities, making it a promising candidate for further research. It has been shown to have anti-tumor activity, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. In addition, DT-13 has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of various inflammatory diseases.
属性
IUPAC Name |
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c1-9-2-3-12(15)11(8-9)13(16)14-10-4-6-19(17,18)7-5-10/h2-3,8,10,15H,4-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSPVGWYHKRKCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2CCS(=O)(=O)CC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxothian-4-yl)-2-hydroxy-5-methylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[[2-(2-methyl-1H-indol-3-yl)acetyl]amino]pentanoic acid](/img/structure/B7556797.png)
![2-[(3-Chloro-4-methoxyphenyl)sulfonylamino]pentanoic acid](/img/structure/B7556800.png)
![2-[[2-(Cyclopropylamino)-2-oxoethyl]amino]pentanoic acid](/img/structure/B7556804.png)
![N-[1-(3,4-dichlorophenyl)ethyl]-3-phenylcyclobutan-1-amine](/img/structure/B7556813.png)



![N-[3-(2-oxopyrrolidin-1-yl)phenyl]prop-2-enamide](/img/structure/B7556850.png)
![N-[4-(2-methoxyphenoxy)phenyl]prop-2-enamide](/img/structure/B7556854.png)


![N-[(4-morpholin-4-ylsulfonylphenyl)methyl]prop-2-enamide](/img/structure/B7556890.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B7556894.png)
